molecular formula C7H16ClNO2 B2626749 [(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride CAS No. 2307736-89-4

[(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride

Cat. No. B2626749
CAS RN: 2307736-89-4
M. Wt: 181.66
InChI Key: QJGLFSOUQNPVPZ-HHQFNNIRSA-N
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Description

“[(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride” is a compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 . It is also referred to as methoxetamine or MXE. It is a synthetic dissociative anesthetic drug.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2.ClH/c1-9-6-2-3-10-7(4-6)5-8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1 . This indicates the presence of 7 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .

It is stored at room temperature . The compound’s InChI key is QJGLFSOUQNPVPZ-HHQFNNIRSA-N .

Scientific Research Applications

  • Cardiovascular Applications :

    • Methoxamine hydrochloride has been explored for its efficacy in terminating attacks of supraventricular tachycardia. It has been observed to cause a dramatic reversion of paroxysmal to normal rhythm in a matter of seconds when administered intravenously (Chotkowski, Powell, & Rackliffe, 1954).
    • Another study highlighted the effectiveness of methoxamine hydrochloride in the treatment of paroxysmal supraventricular tachycardia, particularly in cases complicated by vascular collapse (Berger & Rackliffe, 1953).
  • Antimicrobial and Antifungal Applications :

    • Research has shown that certain derivatives of methanamine, such as [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine, demonstrate moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
  • Chemical Synthesis and Modification :

    • Novel methods for synthesizing benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives have been developed, which could be beneficial for generating a variety of substituted compounds starting from readily available phenylacetic acid derivatives (Schlosser et al., 2015).
    • A study on the synthesis of 4-Hydroxy-3-methoxy benzylamine hydrochloride from vanillin and hydroxylamine hydrochloride, exploring various factors like the ratio of raw materials and reaction temperature, achieved an overall yield of 89.7% (Li Yong-xin, 2012).
  • Photocytotoxicity in Red Light :

    • Iron(III) complexes containing methanamine derivatives have shown photocytotoxic properties in red light and have been ingested in the nucleus of HeLa and HaCaT cells, indicating potential applications in cellular imaging and cancer treatment (Basu et al., 2014).
  • Anticancer Studies :

    • Functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, were synthesized and tested for in vitro antitumor activity against various human cancer cells. Some derivatives displayed attractive in vitro cytotoxicity and cytostatic effects (Károlyi et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[(2S,4R)-4-methoxyoxan-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-6-2-3-10-7(4-6)5-8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGLFSOUQNPVPZ-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCO[C@@H](C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride

CAS RN

2307736-89-4
Record name rac-[(2R,4S)-4-methoxyoxan-2-yl]methanamine hydrochloride
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